

# ICP-192 (Gunagratinib): A Technical Overview of Target Selectivity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 192 |           |
| Cat. No.:            | B12372909            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

ICP-192, also known as gunagratinib, is an orally bioavailable, irreversible, and highly selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Developed by InnoCare Pharma, gunagratinib is currently in clinical development for the treatment of various advanced solid tumors harboring FGFR gene alterations, including cholangiocarcinoma and urothelial carcinoma.[1][2] Preclinical data suggests that gunagratinib's irreversible binding mechanism may overcome acquired resistance to first-generation, reversible FGFR inhibitors. This technical guide provides a detailed summary of the publicly available data on the target selectivity profile and mechanism of action of ICP-192.

# **Target Selectivity Profile**

ICP-192 is a pan-FGFR inhibitor, demonstrating potent activity against FGFR isoforms 1, 2, 3, and 4. The high selectivity of gunagratinib for the FGFR family over other kinases is a key attribute, potentially leading to a more favorable safety profile by minimizing off-target toxicities. Pre-clinical data has indicated that ICP-192 exhibits greater target selectivity in KINOMEscan assays compared to the approved pan-FGFR inhibitor, erdafitinib. However, the comprehensive kinome-wide screening data for ICP-192 is not yet publicly available.

## **Biochemical Potency**



The inhibitory activity of gunagratinib against the primary FGFR isoforms has been quantified through biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |
|--------|-----------|
| FGFR1  | 1.4       |
| FGFR2  | 1.5       |
| FGFR3  | 2.4       |
| FGFR4  | 3.5       |

(Data sourced from commercial supplier Selleck Chemicals)

## **Mechanism of Action**

Gunagratinib functions as an irreversible inhibitor by forming a covalent bond with a non-catalytic cysteine residue within the ATP-binding pocket of the FGFR kinases. This mode of action leads to sustained target inhibition that persists even after the drug has been cleared from circulation.

## **Covalent Binding Site**

ICP-192 is designed to target a specific cysteine residue present in each of the four FGFR isoforms. The targeted residues are located in the P-loop of the kinase domain.

| Kinase | Covalent Binding Site |
|--------|-----------------------|
| FGFR1  | Cys488                |
| FGFR2  | Cys491                |
| FGFR3  | Cys482                |
| FGFR4  | Cys477                |

(Data sourced from InnoCare Pharma corporate presentation)



The covalent binding of gunagratinib to these cysteine residues effectively blocks the ATP-binding site, thereby preventing autophosphorylation and activation of the FGFR kinase. This, in turn, inhibits downstream signaling pathways that are critical for tumor cell proliferation, survival, and angiogenesis.



Click to download full resolution via product page

FGFR Signaling Pathway Inhibition by ICP-192.

# **Experimental Protocols**



Detailed experimental protocols for the biochemical and cell-based assays used to characterize the target selectivity of ICP-192 are not yet available in the public domain through peer-reviewed publications. The following are generalized methodologies typically employed for such evaluations.

# Hypothetical Biochemical Kinase Assay (Enzymatic Assay)

A potential workflow for determining the IC50 values of ICP-192 against FGFR kinases is outlined below. This is a representative example and may not reflect the exact protocol used by InnoCare Pharma.





Click to download full resolution via product page

Workflow for a typical biochemical kinase assay.

 Assay Principle: To measure the ability of ICP-192 to inhibit the phosphorylation of a substrate by a specific FGFR kinase.



 Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains; a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1); Adenosine-5'-triphosphate (ATP); ICP-192; assay buffer; kinase detection system (e.g., ADP-Glo™ Kinase Assay).

#### Procedure:

- A solution of the recombinant FGFR enzyme and the peptide substrate is added to the wells of a microplate.
- ICP-192 is serially diluted and added to the wells, followed by a pre-incubation period to allow for covalent bond formation.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a specified time at a controlled temperature.
- The reaction is terminated, and a detection reagent is added to quantify the amount of product formed (e.g., ADP).
- The signal is measured using a plate reader.
- Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of ICP-192 relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

## **Hypothetical Cell-Based Proliferation Assay**

To assess the on-target cellular activity of ICP-192, proliferation assays are typically performed using cancer cell lines with known FGFR alterations.

- Assay Principle: To measure the ability of ICP-192 to inhibit the growth of cancer cells that are dependent on FGFR signaling.
- Materials: Cancer cell line with FGFR gene amplification or fusion (e.g., SNU-16, KATO III); appropriate cell culture medium and supplements; ICP-192; cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Procedure:



- Cells are seeded in microplates and allowed to adhere overnight.
- The cells are then treated with serial dilutions of ICP-192 or a vehicle control.
- The plates are incubated for a period of time (e.g., 72 hours).
- A cell viability reagent is added to the wells, which generates a signal proportional to the number of viable cells.
- The signal is measured using a plate reader.
- Data Analysis: The percentage of cell proliferation inhibition is calculated for each concentration of ICP-192. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

## Conclusion

ICP-192 (gunagratinib) is a potent, irreversible, and selective pan-FGFR inhibitor with a well-defined covalent mechanism of action. Its strong activity against all four FGFR isoforms provides a rationale for its clinical investigation in tumors driven by various FGFR aberrations. While the publicly available data strongly supports its intended on-target activity, a comprehensive understanding of its selectivity profile awaits the publication of its kinome-wide screening data and detailed preclinical studies. The ongoing clinical trials will further elucidate the therapeutic potential and safety of this promising targeted agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. medchemexpress.com [medchemexpress.com]



• To cite this document: BenchChem. [ICP-192 (Gunagratinib): A Technical Overview of Target Selectivity and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372909#icp-192-target-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com